Product packaging for S-Methyl 2-methylpropanethioate(Cat. No.:CAS No. 42075-42-3)

S-Methyl 2-methylpropanethioate

Cat. No.: B1616763
CAS No.: 42075-42-3
M. Wt: 118.2 g/mol
InChI Key: JODNYDRGCYHKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Significance in Chemical Sciences

S-Methyl 2-methylpropanethioate, with the chemical formula C₅H₁₀OS, is a thioester. nist.gov Thioesters are a class of organosulfur compounds that are analogues of esters where one of the oxygen atoms is replaced by a sulfur atom. The presence of the sulfur atom significantly influences the chemical reactivity and sensory properties of the molecule compared to its oxygen-containing counterpart, methyl 2-methylpropanoate.

The foundational significance of this compound in chemical sciences lies in its utility as a model compound for investigating the impact of the thioester functional group and the branched isobutyryl moiety on physical and chemical properties. Its study contributes to a deeper understanding of nucleophilic acyl substitution reactions, spectroscopic characteristics of thioesters, and the subtle interplay of steric and electronic effects within a molecule.

Basic physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₅H₁₀OS
Molecular Weight 118.197 g/mol
CAS Registry Number 42075-42-3
IUPAC Name This compound

Table 1: Physicochemical Properties of this compound. Data sourced from NIST WebBook. nist.gov

Interdisciplinary Contexts of this compound Research

The study of this compound extends beyond fundamental organic chemistry into more applied, interdisciplinary areas, primarily due to its nature as a volatile organic compound (VOC) with a distinct odor profile.

Flavor and Fragrance Chemistry: Volatile sulfur compounds are well-known for their potent and often complex aromas, playing a crucial role in the flavor profiles of many foods, particularly cheeses. While direct research on the sensory properties of this compound is not extensively documented, research on related thioesters suggests that it likely possesses a characteristic cheesy or savory aroma. The study of such compounds is vital for the food industry in understanding and recreating specific flavor profiles.

Environmental and Atmospheric Chemistry: As a volatile organic compound, this compound has the potential to be released into the atmosphere from both natural and anthropogenic sources. The study of its atmospheric chemistry, including its reaction pathways and degradation products, is relevant to understanding air quality and the atmospheric sulfur cycle. However, specific research focusing on the environmental fate of this particular compound is limited.

Analytical Chemistry: The detection and quantification of volatile sulfur compounds like this compound, often present in complex matrices at low concentrations, drive the development of advanced analytical techniques. Methods such as gas chromatography (GC) coupled with mass spectrometry (MS) or sulfur-specific detectors are essential for its identification and characterization. The NIST WebBook provides mass spectrometry data for this compound, which is crucial for its identification in analytical studies. nist.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10OS B1616763 S-Methyl 2-methylpropanethioate CAS No. 42075-42-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

S-methyl 2-methylpropanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10OS/c1-4(2)5(6)7-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JODNYDRGCYHKRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194915
Record name Methyl isobutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless to pale yellow liquid; Penetrating fruity aroma
Record name Methyl isobutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1915/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Methyl isobutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1915/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.961-0.967 (20°)
Record name Methyl isobutanethioate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1915/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

42075-42-3
Record name Methyl isobutanethioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042075423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isobutanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20194915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL ISOBUTANETHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C49X23N7M7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Advanced Analytical Characterization of S Methyl 2 Methylpropanethioate

Chromatographic and Spectrometric Techniques for Analysis

A suite of powerful analytical techniques is available for the detailed analysis of S-Methyl 2-methylpropanethioate. These methods offer high sensitivity and selectivity, which are essential for detecting and quantifying this compound, often present in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies and Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. uoguelph.ca In GC-MS, the sample is first vaporized and separated based on its components' boiling points and interactions with the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum that acts as a chemical fingerprint. uoguelph.ca

The National Institute of Standards and Technology (NIST) Chemistry WebBook provides mass spectral data for this compound, which is crucial for its identification. nist.govnist.gov This data, obtained through electron ionization (EI), is a valuable resource for analysts. nist.gov GC-MS is not only used for targeted analysis, where a specific compound is sought, but also for non-targeted screening to identify unknown compounds in a sample by matching their mass spectra to extensive libraries. uoguelph.ca The technique's ability to analyze volatile and semi-volatile compounds makes it highly suitable for this compound. uoguelph.ca

A study on the synthesis of a library of S-methyl thioesters utilized GC-MS to identify a major impurity, S,S-dimethyldithiocarbonate, demonstrating the technique's power in characterizing complex reaction mixtures. nih.gov Furthermore, GC-MS methods have been developed for the trace analysis of various impurities in active pharmaceutical ingredients (APIs), showcasing its sensitivity and applicability in pharmaceutical quality control. globalresearchonline.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches in S-Methyl Thioester Analysis

For non-volatile compounds or those that are thermally labile, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. uoguelph.ca This technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. rsc.org In LC-MS/MS, the sample is first separated by LC, and then the analyte of interest is selected in the first mass spectrometer, fragmented, and the resulting fragments are analyzed in a second mass spectrometer. mdpi.com This process, known as multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity for quantitative analysis, even in complex biological matrices. nih.govmdpi.com

LC-MS/MS has been successfully employed for the quantitative analysis of a wide range of compounds, including drugs, metabolites, and environmental contaminants. mdpi.comnih.gov For instance, a method was developed for the simultaneous determination of various drugs and pesticides in surface water, highlighting the technique's versatility. nih.gov In the context of thioesters, while direct applications for this compound are less common due to its volatility, the principles of LC-MS/MS are highly relevant for the analysis of less volatile thioester derivatives or related compounds. The development of LC-MS/MS methods for the quantification of analytes in plasma samples demonstrates its utility in pharmacokinetic studies. mdpi.com

Application of Soft Ionization Techniques in Mass Spectrometry for Volatile Profiling (e.g., Headspace TD–GC–TOF-MS)

To minimize fragmentation and preserve the molecular ion of volatile compounds like this compound, soft ionization techniques are often employed in conjunction with mass spectrometry. Headspace thermal desorption–gas chromatography–time-of-flight mass spectrometry (HS-TD–GC–TOF-MS) is a powerful example of such an approach.

Headspace analysis involves sampling the vapor phase above a liquid or solid sample, which is ideal for volatile compounds. nih.govresearchgate.net This can be combined with thermal desorption (TD), where the trapped volatiles are released by heating for introduction into the GC system. nih.gov Time-of-flight mass spectrometry (TOF-MS) offers high-speed data acquisition and excellent mass accuracy, which is beneficial for complex sample analysis. semanticscholar.org

The use of headspace solid-phase microextraction (HS-SPME) coupled with GC-TOF-MS has been shown to be a simple and accurate technique for classifying fungi based on their volatile metabolite profiles. nih.gov This non-destructive sampling method allows for the analysis of volatile profiles without altering the sample. nih.gov Another application involves the use of HS-SPME with comprehensive two-dimensional gas chromatography–time-of-flight mass spectrometry (GCxGC–TOF-MS) for the chemical profiling of complex samples like propolis, demonstrating the ability to differentiate samples based on their volatile constituents. researchgate.netsemanticscholar.org These soft ionization and advanced separation techniques are highly applicable for the detailed characterization of the volatile profile of samples containing this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Quantitative Analysis

High-performance liquid chromatography (HPLC) and its more advanced version, ultra-performance liquid chromatography (UPLC), are fundamental techniques for the separation and quantification of a wide array of compounds. researchgate.netnih.gov HPLC utilizes high pressure to force a solvent through a column packed with a stationary phase, separating the components of a mixture. researchgate.net UPLC employs columns with smaller particle sizes (<2 µm), resulting in higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. mdpi.commeasurlabs.com

These techniques are widely used in pharmaceutical analysis for the quantification of active ingredients and impurities. pharmjournal.ruresearchgate.net For instance, HPLC methods have been developed to determine related impurities in new drug substances. pharmjournal.ru The choice of column, mobile phase, and detector is crucial for achieving the desired separation and sensitivity. nih.govresearchgate.net

While GC is often preferred for a volatile compound like this compound, HPLC and UPLC are invaluable for analyzing related, less volatile compounds or for quantifying the compound after derivatization. A study on a library of S-methyl thioesters used reverse-phase HPLC to determine physicochemical parameters like lipophilicity. nih.gov Furthermore, UPLC has been validated as a confirmatory technique for the quantitative determination of mycotoxins in cereals, showcasing its reliability and precision. mdpi.com

Analytical Method Development and Validation in Applied Research

The development and validation of analytical methods are critical to ensure the reliability and accuracy of results, particularly in regulated environments like the pharmaceutical industry.

Development of Reference Standards and Impurity Profiling in Pharmaceutical Research (e.g., Ritonavir Impurity)

In pharmaceutical research, the identification and control of impurities are of utmost importance to ensure the safety and efficacy of drug products. This compound can be a potential impurity in certain pharmaceutical manufacturing processes. For example, a related compound, S-(1-Methyl-1H-imidazol-4-yl) 2-methylpropanethioate, is listed as Ritonavir Impurity 29. chemwhat.comcleanchemlab.com

The development of reference standards for such impurities is essential for their accurate quantification. chemwhat.com These standards are used in analytical method development and validation, as well as for quality control during the commercial production of the drug. chemwhat.com The process involves detailed characterization of the impurity to confirm its structure and purity.

Impurity profiling is a key aspect of pharmaceutical development, and regulatory agencies like the FDA provide guidance on the control of impurities, including potentially mutagenic ones like nitrosamines. fda.gov The development of robust analytical methods, often using HPLC or GC, is necessary to detect and quantify these impurities at very low levels. globalresearchonline.netpharmjournal.ru

Below is a table summarizing the analytical techniques and their applications in the characterization of this compound and related compounds.

Analytical Technique Abbreviation Primary Application for this compound Key Research Findings/Applications Citations
Gas Chromatography-Mass SpectrometryGC-MSIdentification and quantification of volatile compounds.Provides a unique mass spectrum for identification. Used for both targeted and non-targeted analysis. Applied in impurity profiling and flavor chemistry. uoguelph.canist.govnist.govnih.govglobalresearchonline.net
Liquid Chromatography-Tandem Mass SpectrometryLC-MS/MSAnalysis of non-volatile or thermally labile related compounds.High sensitivity and selectivity for quantitative analysis in complex matrices. Used in pharmacokinetic studies and multi-residue analysis. uoguelph.carsc.orgmdpi.commdpi.comnih.govmdpi.com
Headspace Thermal Desorption–GC–TOF-MSHS-TD–GC–TOF-MSVolatile profiling with minimal fragmentation.Soft ionization preserves the molecular ion. Non-destructive sampling of volatiles. Used for classifying organisms based on volatile metabolites. nih.govresearchgate.netsemanticscholar.org
High-Performance Liquid ChromatographyHPLCQuantitative analysis of less volatile related compounds or after derivatization.Widely used for impurity profiling and quality control in pharmaceuticals. Can determine physicochemical properties. nih.govresearchgate.netnih.govpharmjournal.ruresearchgate.net
Ultra-Performance Liquid ChromatographyUPLCHigh-resolution and high-speed quantitative analysis.Offers improved performance over HPLC. Validated for confirmatory analysis of trace contaminants. mdpi.commeasurlabs.commdpi.com

Biological and Biochemical Studies of S Methyl 2 Methylpropanethioate

Role in Microbial Volatile Metabolome and Thiol Metabolism

The volatile metabolome of microorganisms is a complex mixture of compounds that can provide insights into their metabolic pathways and ecological functions. S-Methyl 2-methylpropanethioate has been identified as a component of the volatile profile of the pathogenic bacterium Clostridioides difficile.

Metabolic Contribution to Clostridioides difficile Thiol Pathways

Clostridioides difficile, a bacterium responsible for severe gut infections, produces a characteristic odor due to a large number of sulfur-containing volatile metabolites. frontiersin.orgnih.govnih.gov The central metabolism of this bacterium, particularly its sulfur metabolism, plays a crucial role in its pathogenicity. frontiersin.orgnih.govnih.gov

Headspace analyses of C. difficile cultures have identified numerous sulfur-containing compounds, with major components including various thiols and their corresponding disulfides. frontiersin.orgnih.govnih.gov Among the identified volatiles is this compound. frontiersin.orgnih.gov Studies investigating the origin of these sulfur compounds have highlighted the essential role of the amino acid cysteine in their formation. frontiersin.orgnih.govnih.gov It is proposed that disulfides are derived from cysteine through the formation of cystathionine (B15957) analogs, which then lead to the corresponding thiols that can be oxidized to disulfides. frontiersin.orgnih.govnih.gov

Furthermore, the amino acid methionine can contribute to the formation of short-chain disulfides by integrating methanethiol (B179389) into the disulfide biosynthesis pathway. frontiersin.orgnih.govnih.gov Methionine can release methanethiol via the action of the enzyme methionine γ-lyase. frontiersin.org This methanethiol can then react to form various di- and trisulfides. frontiersin.org

Factors Influencing this compound Abundance in Bacterial Cultures

The production of volatile sulfur compounds, including this compound, in bacterial cultures is influenced by the availability of sulfur-containing amino acids in the growth medium. frontiersin.orgnih.govnih.gov

The table below summarizes the effect of increased methionine on the abundance of selected sulfur compounds in C. difficile cultures.

CompoundChange in Abundance with Increased Methionine
Cyclic octameric sulfur5.1-fold increase
S-Methyl ethanethioateOnly produced in medium with added methionine
Trisulfides (54, 58, 61)Only produced in medium with added methionine
1,2,4-trithiolaneNot detected in medium with added methionine
trans-3,5-dimethyl-1,2,4-trithiolaneNot detected in medium with added methionine
This compound Not altered
4-methyl-3H-1,2-dithiole-3-thioneNot altered
Larger trisulfides (59, 62, 63)Not altered

Data sourced from Frontiers in Microbiology, 2022. frontiersin.orgnih.gov

Elucidation of Biosynthetic Routes for Sulfur Compounds in Microorganisms

The biosynthesis of sulfur compounds in microorganisms is a complex process involving various enzymatic reactions and precursor molecules. Thioesters, such as this compound, are key intermediates in many of these pathways. nih.govnih.gov

In many bacteria and fungi, Coenzyme A (CoA) and related phosphopantetheine thioesters serve as activated acyl units for a wide range of C-C, C-O, and C-N bond-forming reactions in the biosynthesis of fatty acids, polyketides, and non-ribosomal peptides. nih.gov To investigate these complex biosynthetic pathways, structurally simplified analogs like N-acetylcysteamine (NAC) thioesters have been developed as valuable research tools. nih.gov

The formation of S-methylated compounds often involves S-adenosyl-L-methionine (SAM) as a methyl donor. nih.govnih.gov For instance, the enzyme methionine S-methyltransferase catalyzes the transfer of a methyl group from SAM to methionine to produce S-methyl-methionine (SMM). nih.govnih.gov While not directly the biosynthesis of this compound, this illustrates a common mechanism for S-methylation in biological systems. In some bacteria, a radical SAM methyltransferase has been shown to catalyze the C-methylation of the L-methionine moiety of SAM, which is a precursor for the synthesis of other compounds. mdpi.com

Molecular Interactions with Biological Macromolecules

Thioesters like this compound are reactive molecules that can participate in various interactions with biological macromolecules, influencing their structure and function.

Mechanisms of Acyl Group Transfer Mediated by Thioesters

Thioesters are well-known for their role as activated acyl donors in biochemical reactions. nih.govnih.gov The higher reactivity of thioesters compared to their oxygen-containing counterparts, oxo-esters, is attributed to differences in electron delocalization. nih.gov This enhanced reactivity is leveraged in the active sites of enzymes like polyketide synthases and nonribosomal peptide synthetases to facilitate the formation of new carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds. nih.gov

The transfer of an acyl group from a thioester can occur through various mechanisms, often involving a nucleophilic attack on the carbonyl carbon of the thioester. In the context of protein synthesis, it has been demonstrated that thioester-acylated tRNAs can be utilized by ribosomes to form peptide bonds, highlighting the fundamental role of thioesters in acyl transfer reactions. nih.govacs.org The process of native chemical ligation, a powerful tool for chemical protein synthesis, relies on the chemoselective reaction between a peptide thioester and a peptide with an N-terminal cysteine residue. mdpi.com

Probing Protein Function and Enzyme Activation through Sulfhydryl Group Interactions

The sulfhydryl (thiol) group of cysteine residues in proteins is a highly reactive functional group that can participate in a variety of interactions, making it a valuable target for probing protein structure and function. researchgate.netthermofisher.com Thioesters can react with these sulfhydryl groups.

The reactivity of cysteine thiols allows for their selective modification with various chemical probes, including those that form thioether bonds or disulfide bonds. thermofisher.com This specific labeling can be used to identify and characterize sulfhydryl-containing proteins and to study their roles in cellular processes. nih.gov For example, selenium-containing probes have been developed that show high specificity and reactivity towards cysteine thiols, enabling the identification of redox-regulatory proteins. nih.gov

Furthermore, the interaction between sulfhydryl groups and other functional groups, including the carbonyl group of amides, can play a stabilizing role in protein structure. researchgate.net The selective S-methylation of sulfhydryl groups in proteins and peptides has been a long-standing chemical method used to study their function. nih.gov The ability to block sulfhydryl groups with reagents like N-ethylmaleimide (NEM) has been used to investigate the role of these groups and disulfide bonds in the properties of protein-stabilized emulsions, demonstrating that these interactions are crucial for maintaining the structure and function of proteins at interfaces. mdpi.com

Natural Occurrence and Bioproduction in Diverse Biological Systems

Identification in Plant Metabolites and Agricultural Products

This compound and related S-methyl thioesters are significant contributors to the aroma profiles of various agricultural products, most notably cheese. Their presence is often a result of microbial metabolism during fermentation processes.

Research has shown that various S-methyl thioesters are key volatile compounds that impart characteristic flavors to different types of cheese. For instance, S-methylthioacetate, S-methylthiobutyrate, and thioethyl-2-methylpropanoate are known to provide garlicky, sulphurous, or eggy notes. srce.hr Specifically, S-methyl 3-methylbutanethioate, an isomer of this compound, is associated with the aroma of certain cheeses and is described as having fermented, creamy, and cheesy notes with vegetable undertones. fragranceu.com The formation of these thioesters is linked to the reaction of free fatty acids with methanethiol, a compound produced during microbial metabolism. mdpi.com

The bioproduction of branched-chain S-methyl thioesters in cheese is primarily attributed to the metabolic activities of microorganisms. For example, bacteria such as Brevibacterium can utilize branched-chain amino acids, like leucine (B10760876), as precursors to produce these potent aroma compounds. mdpi.com The catabolism of leucine can lead to the formation of isovaleryl-CoA, a branched-chain acyl-CoA, which can then be a precursor to S-methyl 3-methylbutanethioate. wikipedia.org A similar pathway involving the amino acid valine would lead to the formation of isobutyryl-CoA, the direct precursor to this compound.

While the most well-documented natural occurrence of this compound is in fermented dairy products, sulfur-containing compounds are also known to be present in the volatiles of fruits like the passion fruit. uwimona.edu.jm However, the specific identification of this compound in a wide range of unprocessed plant materials is not extensively documented in current literature. The majority of volatile compounds identified in passion fruit, for example, are esters, alcohols, and terpenes. unesp.brnih.gov

The following table summarizes the occurrence of this compound and related thioesters in various agricultural products.

ProductCompoundRole/Descriptor
Cheese (general)S-methyl thioestersContribute to characteristic sulfurous, garlicky, or eggy flavors. srce.hrmdpi.com
Mold-ripened cheesesS-methyl-thioestersFound on the surface and in blue-veined varieties, conferring strong odors. mdpi.com
CheeseS-methyl 3-methylbutanethioateImparts fermented, creamy, and cheesy aroma notes. fragranceu.com
Fermented FruitsS-methyl 3-methylbutanethioateUsed as a flavor component. fragranceu.com

This table is based on available data and may not be exhaustive.

Involvement in Mammalian Metabolic Networks (considering related thioester structures)

In mammalian systems, thioesters are fundamental intermediates in a multitude of metabolic pathways. While direct metabolic studies on this compound are limited, the involvement of structurally related branched-chain thioesters, particularly acyl-CoA esters, is well-established in the metabolism of lipids and amino acids.

The metabolism of branched-chain fatty acids and the catabolism of branched-chain amino acids—valine, leucine, and isoleucine—are key processes that involve branched-chain acyl-CoA intermediates. nih.govnih.gov These amino acids are first transaminated to form their respective branched-chain α-ketoacids. wikipedia.org These are then oxidatively decarboxylated to produce branched-chain acyl-CoAs, such as isobutyryl-CoA (from valine), which is the CoA-ester corresponding to the acyl group in this compound. nih.gov

Once formed, these branched-chain acyl-CoAs are further metabolized. For example, isobutyryl-CoA is ultimately converted to propionyl-CoA, which can then enter the citric acid cycle via succinyl-CoA. The metabolism of leucine is exclusively ketogenic, leading to the production of acetyl-CoA and acetoacetate. wikipedia.org

The regulation of the levels of these acyl-CoA thioesters is crucial for metabolic homeostasis. Acyl-CoA thioesterases (ACOTs) are a family of enzymes that hydrolyze the thioester bond of acyl-CoAs to release a free fatty acid and coenzyme A. This action can modulate the flux through various metabolic pathways. Some ACOTs exhibit specificity for certain types of acyl-CoAs. For instance, the metabolism of some 2-methyl branched-chain fatty acids occurs within peroxisomes. nih.gov

The table below outlines key thioester structures related to this compound and their roles in mammalian metabolism.

Thioester StructurePrecursor(s)Metabolic Pathway(s)Significance
Isobutyryl-CoAValineBranched-chain amino acid catabolismAn intermediate that is further metabolized to enter the citric acid cycle. nih.gov
Isovaleryl-CoALeucineBranched-chain amino acid catabolismAn intermediate in the ketogenic breakdown of leucine to acetyl-CoA and acetoacetate. wikipedia.orgnih.gov
2-Methylbutyryl-CoAIsoleucineBranched-chain amino acid catabolismAn intermediate in the metabolism of isoleucine, leading to both ketogenic and glucogenic products. nih.gov
Phytanoyl-CoAPhytanic acid (from diet)Branched-chain fatty acid metabolism (α-oxidation)Degradation of dietary branched-chain fatty acids in peroxisomes. nih.govnih.gov

This table presents a simplified overview of the complex metabolic pathways involving these thioesters.

Structure Activity Relationship Sar and Rational Design of S Methyl 2 Methylpropanethioate Derivatives

Elucidation of Structural Determinants for Biological Activity and Selectivity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure, which dictates how it interacts with its biological target. For a hypothetical series of S-Methyl 2-methylpropanethioate derivatives, the key structural components would be the S-methyl group, the thioester linkage, and the isobutyryl moiety.

To establish a clear SAR, researchers would systematically modify each part of the molecule. For instance, the S-methyl group could be replaced with other alkyl or aryl groups to probe the size and nature of the binding pocket. The isobutyryl group could be altered to explore the impact of steric bulk and electronic properties on activity.

Table 1: Hypothetical Modifications of this compound for SAR Studies

Core Structure Modification Site Example Modifications Potential Impact on Activity
This compoundS-Alkyl GroupEthyl, Propyl, BenzylProbing steric and hydrophobic interactions in the binding site.
This compoundIsobutyryl GroupAcetyl, Propionyl, CyclohexanoylEvaluating the influence of size and shape on target binding.
This compoundThioester LinkageEster, AmideAssessing the role of the sulfur atom and the carbonyl group in target interaction.

This table is interactive. You can sort and filter the data to explore the potential modifications.

The goal of these modifications would be to identify which structural features are essential for binding to a specific biological target and which can be altered to improve selectivity for that target over others.

Rational Design Principles for Molecular Probes and Selective Inhibitors (e.g., Histone Deacetylase 6 Inhibitors)

Rational drug design utilizes the knowledge of a biological target's structure and mechanism to design molecules that can interact with it in a specific and predictable way. Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in gene regulation and are important targets for cancer therapy. wikipedia.orgmdpi.comyoutube.com Histone deacetylase inhibitors (HDACi) are chemical compounds that block the action of these enzymes. wikipedia.org

HDAC6, in particular, is a unique member of this family with two catalytic domains, making the design of selective inhibitors a significant challenge. nih.gov The general pharmacophore model for HDAC inhibitors consists of three key components: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker that spans a hydrophobic channel, and a "cap" group that interacts with the surface of the enzyme.

While there is no direct evidence in the searched literature linking this compound to HDAC inhibition, its thioester group could hypothetically act as a starting point for the design of novel HDAC inhibitors. The thioester could be envisioned as a precursor to a thiol group, which is a known zinc-binding group in some HDAC inhibitors. nih.gov

Table 2: General Pharmacophore Model for HDAC Inhibitors

Pharmacophore Component Function Examples in Known Inhibitors Hypothetical Adaptation for this compound
Zinc-Binding Group (ZBG)Interacts with the zinc ion in the active site.Hydroxamic acid, Carboxylic acid, ThiolModification of the thioester to a thiol.
LinkerConnects the ZBG to the cap group and occupies a hydrophobic tunnel.Alkyl chains, Aromatic ringsThe isobutyryl backbone could be extended or modified.
Cap GroupInteracts with the surface of the enzyme, contributing to potency and selectivity.Aromatic or heterocyclic ringsIntroduction of a larger, functionalized group in place of the methyl group.

This interactive table outlines the key components for designing HDAC inhibitors.

The rational design process for developing selective HDAC6 inhibitors from a hypothetical this compound scaffold would involve iterative cycles of design, synthesis, and biological testing to optimize the interactions with the unique features of the HDAC6 active site. nih.gov

Computational Chemistry in the Design and Optimization of this compound Analogues

Computational chemistry provides powerful tools to accelerate the drug discovery process by predicting how molecules will behave before they are synthesized. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to refine and prioritize potential drug candidates.

In the context of designing this compound analogues, computational methods would be invaluable.

Molecular Docking: This technique could be used to predict how different analogues of this compound might bind to the active site of a target protein, such as HDAC6. By visualizing the binding modes, researchers can make informed decisions about which modifications are most likely to improve binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, helping to assess the stability of the interaction and the role of conformational changes.

Quantitative Structure-Activity Relationship (QSAR): Once a set of analogues has been synthesized and their biological activity measured, QSAR models can be developed to mathematically correlate the chemical structures with their activities. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding further optimization efforts.

The integration of these computational approaches would allow for a more efficient exploration of the chemical space around this compound, ultimately leading to the identification of more potent and selective compounds.

Environmental Fate and Transport of S Methyl 2 Methylpropanethioate

Modeling Environmental Distribution and Compartmentalization

Predicting the environmental distribution of S-Methyl 2-methylpropanethioate involves modeling its partitioning into various environmental compartments such as air, water, soil, and biota. While specific experimental studies on this compound are limited, its physicochemical properties can be used to estimate its behavior.

Physicochemical Properties and Environmental Partitioning

Key properties influencing the environmental fate of this compound are its vapor pressure, water solubility, and octanol-water partition coefficient (Kow). The LogP value of 1.60 suggests a moderate potential for bioaccumulation in aquatic organisms. chemicalbook.com Its characterization as a volatile compound with a sharp, fruity odor indicates it will likely partition to the atmosphere. chemicalbook.comchemicalbook.com

Models like the fugacity-based Mackay model are often used to predict the environmental distribution of chemicals. Based on its properties, this compound is expected to be found predominantly in the air compartment, with some presence in water and soil.

Interactive Data Table: Predicted Environmental Compartmentalization of this compound

Below is a hypothetical distribution based on typical environmental models for a compound with similar properties.

Pathways of Environmental Degradation and Transformation Products

The persistence of this compound in the environment is determined by various degradation processes, including hydrolysis, biodegradation, and photolysis. nih.gov

Hydrolysis

The thioester bond in this compound is susceptible to hydrolysis, especially under basic conditions, which would break the molecule into 2-methylpropanoic acid and methanethiol (B179389). wikipedia.orgresearchgate.net Thioesters are generally more reactive towards hydrolysis than their oxygen-containing ester counterparts. nih.gov The rate of hydrolysis is dependent on pH and temperature.

Biodegradation

Photolysis

Direct photolysis, the breakdown of a molecule by sunlight, can be a degradation pathway for chemicals in the atmosphere and surface waters. nih.gov Volatile organic compounds (VOCs) in the atmosphere can react with hydroxyl radicals, which is a primary removal mechanism. As a volatile compound, this compound released into the atmosphere is likely to undergo photo-oxidation.

Transformation Products

Based on the degradation pathways, several transformation products can be anticipated.

Interactive Data Table: Potential Transformation Products of this compound

Assessment of Anthropogenic and Biogenic Sources in Environmental Emissions

Anthropogenic Sources

The primary anthropogenic source of this compound is its use as a flavor and fragrance ingredient in a variety of consumer products. researchgate.netresearchgate.netnih.gov Emissions can occur during the manufacturing process, as well as through the use and disposal of products containing this compound. noaa.govnoaa.gov As a volatile chemical product, it is designed to evaporate to deliver its characteristic scent, leading to its direct release into the atmosphere. noaa.gov Studies have shown that scented consumer products are a significant source of volatile organic compounds (VOCs) in urban environments. noaa.govnoaa.govcanberra.edu.au

Biogenic Sources

Thioesters are common intermediates in many biosynthetic pathways in living organisms, including the formation and degradation of fatty acids. wikipedia.org Volatile sulfur compounds are naturally emitted from vegetation, microbial activity, and decomposition of organic matter. tandfonline.comacs.orgosti.gov While there is no direct evidence of this compound being a major biogenic compound, the natural occurrence of structurally similar thioesters suggests that minor biogenic sources could exist. nih.govnih.gov Marine organisms are also known to produce a variety of biogenic volatile organic compounds. nih.gov

Research Applications of S Methyl 2 Methylpropanethioate

Advancements in Flavor and Aroma Chemistry

The distinct chemical signature of S-Methyl 2-methylpropanethioate has made it a compound of interest in the field of flavor and aroma chemistry. Its presence and sensory impact have been noted in various food and beverage systems, contributing to the complexity of their organoleptic profiles.

This compound is a sulfur-containing volatile compound that contributes to the aroma profiles of various products, most notably hops and certain fruits. nih.govresearchgate.netfrontiersin.org In hop varieties, this thioester is associated with a 'cheesy' or 'cooked vegetable' aroma. acs.org While related S-methyl thioesters are known to impart cheesy, garlicky, or sulphurous notes in cheese, the specific contribution of this compound to cheese aroma is part of the broader family of sulfur compounds that are crucial for the development of characteristic cheese flavors. nih.govfrontiersin.org

The compound has also been identified in the volatile organic compound (VOC) profile of certain microorganisms, such as Microbacterium spp. and Pigmentiphaga aceris, found in association with plants and amphibians respectively. nih.govplos.org In the context of fruit, this compound has been detected, and its formation is hypothesized to occur through the catabolism of the amino acid L-methionine, which provides the methanethiol (B179389) group that subsequently reacts with a branched-chain acyl-CoA. researchgate.netfrontiersin.org

The table below summarizes the reported sensory descriptors and food systems where this compound or related thioesters have been identified.

CompoundAssociated Food/SystemReported Aroma/Flavor Descriptors
This compound HopsCheesy, Cooked Vegetable acs.org
Tropical FruitsContributes to sulfurous notes nih.gov
Microbacterium spp. (bacteria)Part of the volatile profile nih.gov
Pigmentiphaga aceris (bacteria)Part of the volatile profile plos.org
Related S-methyl thioesters (general) CheeseCheesy, Green, Floral, Pineapple, Fruity, Garlicky, Sulphurous, Eggy nih.govfrontiersin.org

The identification and characterization of potent aroma compounds like this compound, which are often present in trace amounts, require sophisticated analytical techniques. Gas chromatography-olfactometry (GC-O) is a key methodology that combines the separation power of gas chromatography with human sensory perception, allowing researchers to pinpoint specific odor-active compounds in a complex mixture. nih.govfrontiersin.org

To quantify the sensory impact of these compounds, techniques such as Aroma Extract Dilution Analysis (AEDA) are employed. In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is detectable. The highest dilution at which a compound can still be smelled yields its flavor dilution (FD) factor, providing a measure of its aroma potency. nih.gov Another approach is the determination of best estimate-GC-lower amount detected by sniffing (BE-GC-LOADS), which assesses the odor potency of individual compounds. frontiersin.org

For comprehensive profiling of volatile compounds in complex matrices like hops, advanced instrumental methods are utilized. These include thermal desorption (TD) coupled with comprehensive two-dimensional gas chromatography and time-of-flight mass spectrometry (TD-GCxGC-TOF-MS). acs.org This technology provides enhanced separation and confident identification of trace-level compounds, which is crucial for establishing detailed aroma fingerprints and understanding the compositional differences between, for example, different hop varieties. acs.org

MethodologyApplication in Aroma AnalysisKey Advantages
Gas Chromatography-Olfactometry (GC-O) Identification of specific odor-active compounds in a mixture. nih.govfrontiersin.orgCombines chemical separation with human sensory detection.
Aroma Extract Dilution Analysis (AEDA) Quantifying the potency of an odorant by determining its Flavor Dilution (FD) factor. nih.govProvides a numerical representation of odor strength.
GCxGC-TOF-MS Comprehensive profiling of complex volatile mixtures like hop oils. acs.orgEnhanced separation capacity and confident identification of trace compounds.

Explorations in Chemical Biology and Drug Discovery (Research Focus)

Currently, there is no specific information available in the reviewed scientific literature that directly links this compound to the development of enzyme-selective inhibitors, including HDAC6-selective inhibitors.

While specific applications of this compound as a biochemical tool are not extensively documented, the broader class of thioesters is fundamental in chemical biology and is widely used for mechanistic studies. nih.govnih.gov Thioesters are key biological intermediates, most notably as acyl-coenzyme A (CoA) species, which are central to numerous metabolic pathways. acs.orgnih.gov

In research, synthetic thioester analogs are employed as biochemical probes to investigate and manipulate these enzymatic pathways. nih.govresearchgate.net For instance, structurally simplified mimics like N-acetylcysteamine (NAC) thioesters are used to study complex enzymatic assembly lines, such as those involved in the biosynthesis of polyketides and non-ribosomal peptides. nih.govresearchgate.net These probes allow for:

The elucidation of complex biosynthetic pathways. nih.gov

The study of enzyme mechanisms in vitro. nih.gov

Use as suicide inhibitors for protein crosslinking. nih.govresearchgate.net

Application as off-loading probes to identify biosynthetic intermediates. nih.govresearchgate.net

The unique reactivity of the thioester functional group—being more reactive than esters or amides yet relatively stable in aqueous environments at neutral pH—makes it an ideal functional group for designing biochemical tools. nih.gov Researchers have developed assays, such as those based on Förster Resonance Energy Transfer (FRET), to investigate the reactivity of various thioesters and their roles in biological processes like nonenzymatic protein acylation. acs.orgnih.govacs.org These studies provide insight into the fundamental chemical principles that govern the function of thioester-containing molecules in biology, a category that includes this compound.

Future Directions and Emerging Research Themes

Advanced 'Omics' Integration for Comprehensive Metabolic Pathway Elucidation

The complete metabolic pathway of S-Methyl 2-methylpropanethioate remains to be fully elucidated. A systems biology approach, integrating various 'omics' technologies, offers a powerful strategy to map its biosynthesis and degradation routes. This would involve a multi-layered analysis, similar to approaches used in plant systems biology, to build a comprehensive picture from genes to metabolites. chemrxiv.org

Future research could employ a combination of genomics, transcriptomics, proteomics, and metabolomics to identify the genes, enzymes, and regulatory networks associated with this compound. For instance, transcriptomic analysis of organisms known to produce this compound under different conditions could reveal candidate genes involved in its metabolism. researchgate.netoup.com Proteomic studies would then confirm the expression of the corresponding enzymes, while metabolomic profiling would correlate the presence of the compound with other related metabolites.

A potential starting point for investigation is the S-methylmethionine (SMM) cycle, which is crucial for sulfur metabolism and transport in plants. researchgate.netresearchgate.netnih.gov Given the structural similarity, it is conceivable that this compound could be an intermediate or a related product of this or a similar pathway involving methionine metabolism. oup.comnih.gov Advanced 'omics' integration could clarify this relationship by tracking the flow of sulfur-containing metabolites and identifying the enzymes that catalyze their interconversion. researchgate.netresearchgate.net

Table 1: Potential 'Omics' Approaches for this compound Pathway Elucidation

'Omics' TechnologyObjectivePotential Findings
Genomics Identify genes encoding for enzymes involved in thioester metabolism.Candidate genes for thioester synthesis, hydrolysis, or modification.
Transcriptomics Analyze gene expression patterns under varying conditions.Upregulation of specific genes in response to precursors or environmental cues.
Proteomics Identify and quantify the proteins present in a biological sample.Confirmation of enzyme expression and potential post-translational modifications.
Metabolomics Profile the complete set of small-molecule metabolites.Correlation of this compound with precursors and degradation products.

Quantum Chemical and Molecular Dynamics Simulations for Mechanistic Insights

Understanding the precise mechanisms of enzymatic reactions involving this compound at a molecular level is crucial for enzyme engineering and inhibitor design. Quantum chemical (QC) and molecular dynamics (MD) simulations are powerful computational tools that can provide detailed insights into enzyme catalysis, substrate binding, and reaction energetics. mdpi.comresearchgate.netulisboa.pt

Future computational studies could focus on modeling the interaction of this compound with potential candidate enzymes, such as thioesterases or acyltransferases. nih.gov These simulations can predict the binding affinity of the substrate to the enzyme's active site and identify the key amino acid residues involved in catalysis. mdpi.com For example, MD simulations can reveal the conformational changes that occur within the enzyme-substrate complex during the reaction, while QC calculations can elucidate the electronic rearrangements that take place at the transition state. mdpi.com

By studying the reaction mechanisms of known thioester-metabolizing enzymes, researchers can build homology models for enzymes potentially involved in the metabolism of this compound. nih.govacs.org These models can then be used to run simulations to predict substrate specificity and reaction kinetics. Such computational approaches have been successfully applied to understand the reactivity of other thioesters and can be instrumental in guiding experimental studies on this specific compound. nih.gov

Table 2: Application of Computational Chemistry to this compound Research

Computational MethodResearch FocusExpected Insights
Quantum Chemistry (QC) Reaction mechanism and transition state analysis.Detailed electronic structure, bond breaking/formation energetics.
Molecular Dynamics (MD) Enzyme-substrate binding and conformational changes.Binding affinities, role of specific amino acids, solvent effects.
Homology Modeling Predicting the structure of unknown enzymes.3D models of potential enzymes based on known structures.

Sustainable Synthesis and Biomanufacturing Strategies for this compound

The development of sustainable and environmentally friendly methods for the synthesis of this compound is a key area of future research. Traditional chemical synthesis often involves harsh conditions and the use of hazardous reagents. rsc.org Biocatalysis and metabolic engineering offer promising alternatives for the green production of this and other valuable thioesters. researchgate.netchemrxiv.org

One promising avenue is the use of isolated enzymes, such as lipases and thioesterases, as biocatalysts. nih.govresearchgate.net These enzymes can catalyze the formation of thioesters from readily available precursors under mild reaction conditions. researchgate.net For example, lipases have been shown to catalyze the synthesis of various esters, and their application for thioester synthesis is an active area of research. researchgate.net The adenylation domains of carboxylic acid reductases have also been shown to be effective in generating acyl-S-CoA thioesters. chemrxiv.orgchemrxiv.org

Metabolic engineering of microorganisms to produce this compound is another attractive strategy. This would involve the design and introduction of a synthetic metabolic pathway into a suitable host organism, such as E. coli or yeast. This engineered organism could then convert simple carbon sources into the desired product. The design of such a pathway could be informed by the elucidation of the natural metabolic pathway, as discussed in section 8.1. Furthermore, the development of artificial metalloenzymes could provide novel catalytic routes for thioester synthesis. osti.govillinois.edutrinity.edu The use of enzyme-catalyzed fluoromethylation to produce reactive F-methyl esters that can readily form thioesters presents another innovative approach. nih.gov

Table 3: Potential Biocatalysts for this compound Synthesis

Enzyme ClassCatalytic ReactionPotential Substrates
Lipases Thioesterification2-Methylpropanoic acid and Methanethiol (B179389)
Thioesterases (in reverse) Thioester synthesisAcyl-CoA and Methanethiol
Acyl-CoA Synthetases Formation of acyl-thioesters2-Methylpropanoic acid and Coenzyme A
Carboxylic Acid Reductase (A-domain) Acyl-S-CoA synthesis2-Methylpropanoic acid and Coenzyme A

Q & A

Q. What are the optimal synthetic routes for S-methyl 2-methylpropanethioate, and how can reaction conditions be optimized for reproducibility?

this compound can be synthesized via thioesterification of 2-methylpropanethioic acid with methyl halides or alcohols under acidic or catalytic conditions. Key parameters include temperature (40–60°C), solvent polarity (e.g., dichloromethane or THF), and catalyst selection (e.g., DMAP or pyridine). To ensure reproducibility, reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and intermediates should be characterized using NMR (¹H/¹³C) and FTIR spectroscopy .

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard characterization methods include:

  • Spectroscopy : ¹H/¹³C NMR to confirm sulfur-carbon bonding and methyl group environments; FTIR for thioester (C=S) and ester (C=O) stretching frequencies.
  • Chromatography : High-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment.
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the primary research applications of this compound in organic chemistry?

This compound serves as:

  • A thioester intermediate in peptide synthesis and enzyme mimetics.
  • A precursor for sulfur-containing polymers with enhanced thermal stability.
  • A model substrate for studying thioesterase enzyme kinetics .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioavailability data for this compound derivatives in preclinical studies?

Bioavailability discrepancies often arise from variations in administration protocols (e.g., fasting vs. fed states). A systematic approach includes:

  • Pharmacokinetic (PK) profiling : Compare plasma concentration-time curves under controlled dietary conditions.
  • In vitro assays : Assess solubility and permeability using Caco-2 cell models.
  • Statistical analysis : Apply ANOVA or mixed-effects models to identify confounding variables (e.g., food effect, metabolic enzyme variability) .

Q. What experimental design principles should guide mechanistic studies of this compound’s metabolic pathways?

Use a multi-omics framework :

  • Proteomics : Identify hepatic enzymes (e.g., cytochrome P450 isoforms) via LC-MS/MS.
  • Metabolomics : Track thioester hydrolysis products (e.g., 2-methylpropanethioic acid) using UPLC-QTOF.
  • Dose-response studies : Establish linearity in metabolite formation across physiological concentrations .

Q. How can computational modeling enhance the design of this compound derivatives with improved stability?

  • Molecular dynamics (MD) simulations : Predict hydrolytic degradation pathways under varying pH conditions.
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for sulfur-carbon bonds to identify stabilizing substituents.
  • QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with experimental half-life data .

Methodological Rigor and Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound-based metal complexes?

  • Stoichiometric control : Maintain a 1:1 molar ratio of thioester to metal salts (e.g., Cu(II), Zn(II)) in anhydrous solvents.
  • Spectroscopic validation : Use UV-vis (d-d transitions) and EPR for metal coordination analysis.
  • Crystallography : Single-crystal X-ray diffraction to confirm geometry and ligand binding modes .

Q. How should researchers address batch-to-batch variability in pharmacological assays involving this compound?

  • Standardized QC : Implement USP/ICH guidelines for purity (>98%) and residual solvent analysis.
  • Blinded experiments : Randomize sample preparation and analysis to minimize operator bias.
  • Inter-laboratory validation : Share protocols with independent labs to verify assay robustness .

Data Interpretation and Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity of this compound derivatives?

  • Non-linear regression : Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • Survival assays : Kaplan-Meier analysis for time-dependent effects in cell lines.
  • Meta-analysis : Aggregate data from multiple studies to identify trends in structure-activity relationships (SAR) .

Q. How can conflicting results in enzyme inhibition studies be systematically reviewed?

  • PICOT framework : Define Population (enzyme type), Intervention (thioester concentration), Comparison (positive/negative controls), Outcome (IC₅₀), and Time (incubation duration).
  • Risk of bias assessment : Use tools like ROBIS to evaluate study design flaws (e.g., inadequate blinding) .

Advanced Applications

Q. What in vivo models are suitable for evaluating the neuroprotective effects of this compound derivatives?

  • Rodent models : Middle cerebral artery occlusion (MCAO) for ischemic stroke studies.
  • Behavioral assays : Morris water maze for cognitive function assessment.
  • Biomarker analysis : Measure glutathione levels and caspase-3 activity in brain tissue .

Q. How can researchers integrate this compound into photodynamic therapy (PDT) platforms?

  • Photosensitizer conjugation : Link thioester groups to porphyrin derivatives via carbodiimide coupling.
  • In vitro PDT efficacy : Measure singlet oxygen (¹O₂) generation using SOSG probes under laser irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
S-Methyl 2-methylpropanethioate
Reactant of Route 2
Reactant of Route 2
S-Methyl 2-methylpropanethioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.